Ethyl 5-hydrazinylthiadiazole-4-carboxylate
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Overview
Description
Ethyl 5-hydrazinylthiadiazole-4-carboxylate is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazinyl and carboxylate functional groups within the molecule allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-hydrazinylthiadiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl hydrazinecarboxylate with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in an ethanol solvent with hydrochloric acid as a catalyst, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-hydrazinylthiadiazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The carboxylate group can be reduced to an alcohol or aldehyde under appropriate conditions.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted thiadiazoles with various functional groups.
Scientific Research Applications
Ethyl 5-hydrazinylthiadiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-hydrazinylthiadiazole-4-carboxylate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The thiadiazole ring can also interact with metal ions, potentially affecting metalloproteins and enzymes that require metal cofactors for their function.
Comparison with Similar Compounds
- Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate
- Ethyl 2-amino-1,3,4-thiadiazole-5-carboxylate
- Ethyl 5-mercapto-1,3,4-thiadiazole-2-carboxylate
Comparison: Ethyl 5-hydrazinylthiadiazole-4-carboxylate is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The hydrazinyl group allows for additional chemical modifications and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 5-hydrazinylthiadiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-2-11-5(10)3-4(7-6)12-9-8-3/h7H,2,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRVRACCHWIPJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=N1)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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